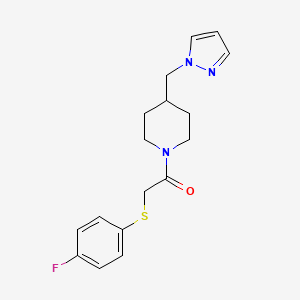
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment Applications : A study discusses the synthesis of compounds related to the chemical , highlighting their potential use in inhibiting Aurora A, which may be beneficial in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Cytotoxicity and Binding Analysis : Another study elaborates on the synthesis and characterization of a compound structurally similar to the chemical, analyzing its cytotoxicity and binding with human serum albumin for pharmacokinetic applications (M. Govindhan et al., 2017).
Antiviral Activity Research : Research on derivatives of the chemical structure indicates potential antiviral activity, particularly against HSV1 and HAV-MBB, showcasing its relevance in the development of antiviral drugs (F. Attaby et al., 2006).
Study of Molecular Structures : The synthesis and crystal structure of related pyrazole compounds were examined, providing insights into the molecular configurations and interactions that may be relevant for further chemical applications (Wan-Sin Loh et al., 2013).
Neuroprotective Properties : Edaravone derivatives containing a benzylpiperazine moiety, similar in structure to the chemical of interest, have been synthesized and evaluated for neuroprotective activities, indicating potential therapeutic applications in neurology (Mengjie Gao et al., 2022).
Antibacterial Activity : Studies have also explored the antibacterial activity of compounds synthesized from piperidine-containing chemicals, indicating potential applications in antimicrobial drug development (Ram C. Merugu et al., 2010).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-15-2-4-16(5-3-15)23-13-17(22)20-10-6-14(7-11-20)12-21-9-1-8-19-21/h1-5,8-9,14H,6-7,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBQBFPRBVMSSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



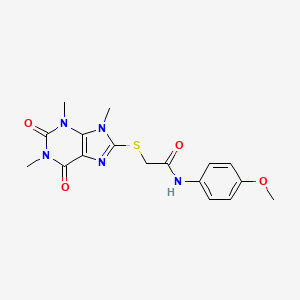


![9-[(furan-2-yl)methyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2416900.png)
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
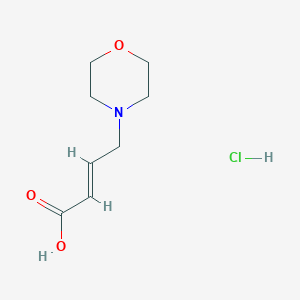
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)
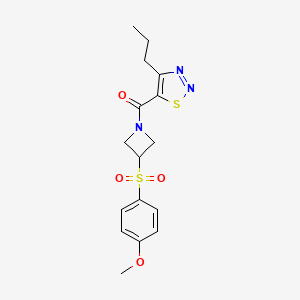
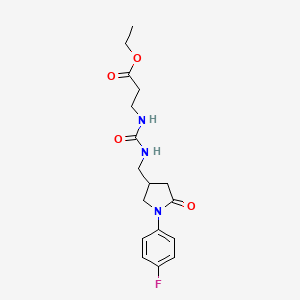
![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)
